1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride
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Overview
Description
1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isopropylphenoxy group, a phenylpiperazinyl group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Isopropylphenol: This can be achieved through the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of 2-Isopropylphenoxy Intermediate: The 2-isopropylphenol is then reacted with epichlorohydrin to form the 2-isopropylphenoxy intermediate.
Synthesis of 4-Phenylpiperazine: This involves the reaction of phenylamine with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The 2-isopropylphenoxy intermediate is then coupled with 4-phenylpiperazine under basic conditions to form the final product, 1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol.
Formation of Dihydrochloride Salt: The final product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Isopropylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1-(2-Isopropylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol
- 1-(2-Isopropylphenoxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol
Uniqueness
1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-(2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-18(2)21-10-6-7-11-22(21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-4-3-5-9-19;;/h3-11,18,20,25H,12-17H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVBUZJKKINGSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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